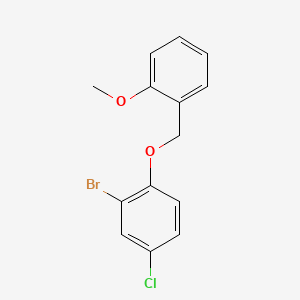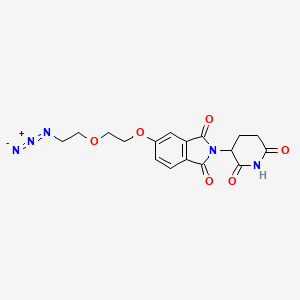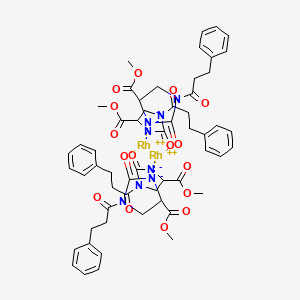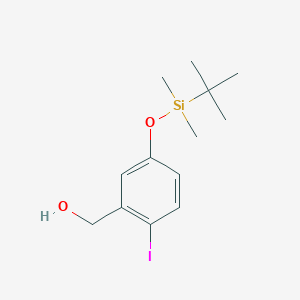![molecular formula C9H10Cl3NO2Si B14770626 Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
Silane, trichloro[3-(4-nitrophenyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene is an organosilicon compound that features a nitro group and a trichlorosilyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Friedel-Crafts Alkylation: The nitrated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propyl group.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The trichlorosilyl group can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-amino-4-[3-(trichlorosilyl)propyl] Benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
作用機序
The mechanism of action of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can form strong bonds with other molecules, facilitating its use as a coupling agent. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
1-Nitro-4-[3-(trimethoxysilyl)propyl] Benzene: Similar structure but with methoxy groups instead of chlorine atoms.
1-Nitro-4-[3-(triethoxysilyl)propyl] Benzene: Similar structure but with ethoxy groups instead of chlorine atoms.
Uniqueness: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene is unique due to the presence of the trichlorosilyl group, which provides distinct reactivity and bonding characteristics compared to its methoxy and ethoxy counterparts. This makes it particularly useful in applications requiring strong and stable bonds with various substrates .
特性
分子式 |
C9H10Cl3NO2Si |
|---|---|
分子量 |
298.6 g/mol |
IUPAC名 |
trichloro-[3-(4-nitrophenyl)propyl]silane |
InChI |
InChI=1S/C9H10Cl3NO2Si/c10-16(11,12)7-1-2-8-3-5-9(6-4-8)13(14)15/h3-6H,1-2,7H2 |
InChIキー |
DLTJFBHAHLHZTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)




![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)


